molecular formula C17H15N3O3 B4520927 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide

2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide

Cat. No.: B4520927
M. Wt: 309.32 g/mol
InChI Key: WCDMAXIWYVVMSU-UHFFFAOYSA-N
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Description

2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide is a useful research compound. Its molecular formula is C17H15N3O3 and its molecular weight is 309.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.11134135 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Research

2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide derivatives have been explored for their potential in cancer research, particularly for their activity against specific proteins involved in cancer progression. For instance, derivatives have been synthesized and evaluated for their ability to inhibit Collapsin Response Mediator Protein 1 (CRMP-1), a protein implicated in small lung cancer. These compounds demonstrated significant inhibition of cell growth in vitro, highlighting their potential as therapeutic agents for lung cancer treatment (Panchal, Rajput, & Patel, 2020).

Antimicrobial and Antibacterial Properties

The antimicrobial and antibacterial properties of this compound derivatives have also been a focus of research. These compounds have been evaluated against various bacterial strains, showing promise as potent antibacterial agents. Research indicates that these derivatives exhibit significant activity against both gram-positive and gram-negative bacteria, suggesting a wide range of potential applications in combating bacterial infections (Kakanejadifard et al., 2013).

Antioxidant, Analgesic, and Anti-inflammatory Effects

Studies have explored the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including their toxicity assessment, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. Compounds have demonstrated moderate inhibitory effects in assays, indicating their potential for development into drugs with antioxidant, analgesic, and anti-inflammatory properties (Faheem, 2018).

Synthesis and Characterization

The synthesis and structural characterization of novel derivatives have been extensively studied, with research focusing on elucidating their chemical properties through techniques such as NMR and IR spectroscopy. These studies provide valuable insights into the molecular structure of these compounds, facilitating the exploration of their pharmacological applications (Ying-jun, 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, compounds containing the 1,2,4-oxadiazole ring should be handled with care due to their potential bioactivity .

Future Directions

The future research directions for this compound could include further exploration of its potential bioactivity, optimization of its synthesis, and investigation of its mechanism of action .

Properties

IUPAC Name

2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-12-18-17(23-20-12)14-9-5-6-10-15(14)22-11-16(21)19-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDMAXIWYVVMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2OCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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